Diflubenzuron-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

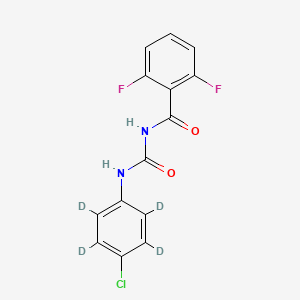

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

1219795-45-5 |

|---|---|

Formule moléculaire |

C14H9ClF2N2O2 |

Poids moléculaire |

314.71 g/mol |

Nom IUPAC |

N-[(4-chloro-2,3,5,6-tetradeuteriophenyl)carbamoyl]-2,6-difluorobenzamide |

InChI |

InChI=1S/C14H9ClF2N2O2/c15-8-4-6-9(7-5-8)18-14(21)19-13(20)12-10(16)2-1-3-11(12)17/h1-7H,(H2,18,19,20,21)/i4D,5D,6D,7D |

Clé InChI |

QQQYTWIFVNKMRW-UGWFXTGHSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1NC(=O)NC(=O)C2=C(C=CC=C2F)F)[2H])[2H])Cl)[2H] |

SMILES canonique |

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)Cl)F |

Origine du produit |

United States |

Foundational & Exploratory

The Role of Diflubenzuron-d4 in Modern Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflubenzuron (B1670561), a benzoylurea-class insecticide, functions by inhibiting chitin (B13524) synthesis in insects, leading to their demise during molting. Its widespread use in agriculture and vector control necessitates precise and accurate quantification in various matrices to ensure environmental safety and regulatory compliance. Diflubenzuron-d4, a deuterated analog of Diflubenzuron, serves as a critical tool in analytical research, primarily as an internal standard for isotope dilution mass spectrometry (IDMS). This technique offers superior accuracy and precision by correcting for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement during analysis. This technical guide provides an in-depth overview of the application of this compound in research, complete with experimental protocols, quantitative data, and workflow visualizations.

Core Application: Internal Standard in Quantitative Analysis

The primary and most significant use of this compound is as an internal standard in analytical methods for the quantification of Diflubenzuron.[1][2][3][4][5] Isotopically labeled standards are considered the gold standard in quantitative mass spectrometry because they share near-identical physicochemical properties with their non-labeled counterparts.[2][4][5] This ensures they co-elute chromatographically and experience similar ionization efficiencies and matrix effects. By adding a known amount of this compound to a sample at the beginning of the analytical process, any variations in sample preparation (e.g., extraction efficiency, sample loss) and instrumental analysis (e.g., injection volume variations, ionization suppression) can be normalized.[3][4]

The quantification is based on the ratio of the signal response of the native analyte (Diflubenzuron) to that of the isotopically labeled internal standard (this compound). This ratio remains constant even if the absolute signal intensities fluctuate, leading to highly reliable and reproducible results.[3]

Experimental Protocols

The following sections detail generalized experimental protocols for the analysis of Diflubenzuron in various matrices using this compound as an internal standard. These protocols are based on commonly employed techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Extraction

The choice of extraction method depends on the sample matrix. Here are protocols for common matrices:

a) Water Samples

-

Fortification: Spike a known volume of the water sample (e.g., 100 mL) with a standard solution of this compound to achieve a final concentration relevant to the expected analyte levels (e.g., 10-100 ng/L).

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing methanol (B129727) followed by deionized water.

-

Load the fortified water sample onto the cartridge at a slow flow rate.

-

Wash the cartridge with deionized water to remove interfering polar compounds.

-

Dry the cartridge under vacuum.

-

Elute Diflubenzuron and this compound with a suitable organic solvent, such as acetonitrile (B52724) or ethyl acetate.

-

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

b) Soil and Sediment Samples

-

Sample Homogenization: Air-dry the soil or sediment sample and sieve to ensure homogeneity.

-

Fortification: Weigh a known amount of the homogenized sample (e.g., 10 g) and spike it with a standard solution of this compound.

-

Extraction:

-

Add an extraction solvent such as acetonitrile to the fortified sample.

-

Employ a vigorous extraction technique like sonication, mechanical shaking, or accelerated solvent extraction (ASE).

-

Centrifuge the sample to separate the solid and liquid phases.

-

-

Cleanup (if necessary): The supernatant may require further cleanup using dispersive SPE (d-SPE) with sorbents like PSA (primary secondary amine) to remove fatty acids and C18 to remove nonpolar interferences.

-

Concentration and Reconstitution: Evaporate the cleaned extract and reconstitute as described for water samples.

c) Biological Tissues (e.g., Fish, Blood)

-

Homogenization: Homogenize the tissue sample (e.g., 1-2 g) with a suitable solvent, often acetonitrile, in the presence of a dehydrating salt like anhydrous sodium sulfate.[6]

-

Fortification: Spike the homogenate with this compound.

-

Extraction (QuEChERS method is common):

-

Add extraction salts (e.g., magnesium sulfate, sodium chloride).

-

Shake vigorously and centrifuge.

-

-

Cleanup: The resulting supernatant can be cleaned up using d-SPE with a combination of sorbents tailored to the matrix (e.g., C18 for lipid removal).[7]

-

Concentration and Reconstitution: Evaporate the final extract and reconstitute for analysis.[6]

Instrumental Analysis: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the most common technique for the analysis of Diflubenzuron due to its high sensitivity and selectivity.[7][8]

a) Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column is typically used (e.g., 2.1 x 100 mm, 1.8 µm).[9]

-

Mobile Phase: A gradient elution with water and an organic solvent (acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[7][10]

-

Flow Rate: Typically in the range of 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

b) Tandem Mass Spectrometry (MS/MS) Conditions

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both Diflubenzuron and this compound.[10][11]

Data Presentation

The following tables summarize typical quantitative data and instrumental parameters for the analysis of Diflubenzuron using this compound as an internal standard.

Table 1: Typical MRM Transitions for Diflubenzuron and this compound

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| Diflubenzuron | 311.0 | 158.2 | 141.1 | 15-25 |

| This compound | 315.0 | 158.2 | 141.1 | 15-25 |

Note: The product ions for Diflubenzuron and this compound are the same because the deuterium (B1214612) labeling is on a part of the molecule that is lost in the precursor ion selection.

Table 2: Method Validation Parameters in Different Matrices

| Matrix | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ, ng/g) | Reference |

| Soil | 10 | 95.4 | 5.2 | 1.0 | [9] |

| Water | 50 ng/L | 98.2 | 4.1 | 10 ng/L | [12] |

| Vegetables | 10 | 92.8 | 6.5 | 0.5 | [3] |

| Blood Plasma | 5 | 103.1 | 7.8 | 0.1 | [6] |

Mandatory Visualization

The following diagram illustrates the general workflow for the quantitative analysis of Diflubenzuron using this compound as an internal standard.

Caption: General workflow for the quantitative analysis of Diflubenzuron.

Conclusion

This compound is an indispensable tool for researchers and analytical chemists requiring accurate and precise quantification of Diflubenzuron in complex matrices. Its use as an internal standard in isotope dilution mass spectrometry methods, particularly LC-MS/MS, effectively mitigates matrix effects and variabilities in sample preparation, leading to highly reliable data. The detailed protocols and data presented in this guide provide a solid foundation for the development and validation of robust analytical methods for Diflubenzuron monitoring in environmental and biological systems. The consistent application of such methods is crucial for ensuring the safe and responsible use of this important insecticide.

References

- 1. selectscience.net [selectscience.net]

- 2. Isotope-labeled internal standards and grouping scheme for determination of neonicotinoid insecticides and their metabolites in fruits, vegetables and cereals - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables [jstage.jst.go.jp]

- 4. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of an analytical method for the analysis of diflubenzuron in whole blood, plasma, and serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Diflubenzuron Mass Concentration Determination Method in Pesticides Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. eurl-pesticides.eu [eurl-pesticides.eu]

- 11. nrcgrapes.in [nrcgrapes.in]

- 12. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Diflubenzuron-d4: A Technical Overview for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide to the chemical structure, properties, and analytical methodologies related to Diflubenzuron-d4.

This compound is the deuterated form of Diflubenzuron, an insecticide belonging to the benzoylurea (B1208200) class.[1][2] The incorporation of deuterium (B1214612) atoms provides a valuable tool for various research applications, including its use as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS, and as a tracer in metabolic and pharmacokinetic studies.[1]

Chemical Structure and Properties

This compound is structurally characterized by a central urea (B33335) moiety linked to a 4-chlorophenyl group and a 2,6-difluorobenzoyl group, with four deuterium atoms incorporated into the chlorophenyl ring.

Chemical Structure:

References

The Role of Diflubenzuron-d4 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Diflubenzuron-d4 when utilized as an internal standard in quantitative analytical methodologies. It is designed to offer a comprehensive resource for researchers, scientists, and drug development professionals engaged in bioanalysis, environmental monitoring, and related fields where precise and accurate quantification of diflubenzuron (B1670561) is imperative. This document details the core principles of its application, presents quantitative data in a structured format, outlines detailed experimental protocols, and provides visual representations of key pathways and workflows.

Introduction: The Imperative for Accurate Quantification

Diflubenzuron, a benzoylurea (B1208200) insecticide, functions by inhibiting chitin (B13524) synthesis in insects, leading to their demise during molting.[1][2] Its widespread use in agriculture and vector control necessitates robust analytical methods to monitor its presence in various matrices, including environmental samples and biological tissues. Accurate quantification is paramount for assessing environmental fate, determining exposure levels, and ensuring regulatory compliance. The inherent complexities of these matrices, however, can introduce significant variability into analytical measurements. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of modern analytical chemistry for mitigating these challenges and achieving the highest levels of accuracy and precision.

Core Principles: Why this compound is an Ideal Internal Standard

An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to all samples, calibrants, and quality controls.[3][4] The fundamental principle behind its use is that the IS experiences the same procedural variations as the analyte, such as losses during sample preparation and fluctuations in instrument response.[3][4] By calculating the ratio of the analyte's response to the IS's response, these variations can be effectively normalized, leading to more accurate and reproducible results.[5]

Deuterated standards, like this compound, are considered the "gold standard" for use as internal standards in mass spectrometry-based methods.[6][7] This is due to several key advantages:

-

Near-Identical Chemical and Physical Properties: The substitution of hydrogen atoms with deuterium (B1214612) results in a molecule that is chemically almost identical to the parent compound. This ensures that this compound co-elutes with native diflubenzuron during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's ion source.[7][8]

-

Correction for Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since this compound is affected by these matrix effects in the same manner as the unlabeled analyte, their ratio remains constant, thus correcting for this potential source of error.[7]

-

Compensation for Procedural Losses: During multi-step sample preparation procedures, some amount of the analyte may be lost. By adding the internal standard at the beginning of the workflow, any losses of this compound will mirror the losses of the native diflubenzuron, ensuring that the final calculated concentration is accurate.[3]

-

Distinct Mass-to-Charge Ratio: The key difference between this compound and diflubenzuron is their mass. This mass difference allows the mass spectrometer to distinguish between the two compounds, enabling simultaneous detection and quantification.[9]

Quantitative Data

The following tables summarize key quantitative data for diflubenzuron and its deuterated internal standard, this compound. This information is essential for the development and validation of analytical methods.

Table 1: Physicochemical Properties

| Property | Diflubenzuron | This compound |

| Chemical Formula | C₁₄H₉ClF₂N₂O₂ | C₁₄H₅D₄ClF₂N₂O₂ |

| Molecular Weight | 310.68 g/mol | 314.71 g/mol |

| Purity | Typically ≥98% | Typically ≥98% |

Table 2: Mass Spectrometry Data (LC-MS/MS)

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Diflubenzuron | 311.0 | 158.2 | 141.1 |

| This compound (Predicted) | 315.0 | 162.2 | 141.1 |

Note: The product ions for this compound are predicted based on the fragmentation pattern of the unlabeled compound. The fragment at m/z 141.1 corresponds to the 2,6-difluorobenzoyl moiety, which does not contain any deuterium atoms in this labeling scheme. The fragment at m/z 162.2 is the predicted mass of the deuterated 4-chlorophenyl isocyanate fragment.

Experimental Protocols

This section provides detailed methodologies for the analysis of diflubenzuron in different matrices using this compound as an internal standard.

Analysis of Diflubenzuron in Bovine Plasma (Adapted from Jellick et al., 2025)[10]

This method utilizes a protein precipitation extraction followed by LC-MS/MS analysis. While the original study used ¹³C₆-Diflubenzuron, the protocol is directly applicable for use with this compound.

4.1.1. Materials and Reagents

-

Diflubenzuron analytical standard

-

This compound internal standard

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Bovine plasma (control)

4.1.2. Sample Preparation

-

To 200 µL of bovine plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex briefly to mix.

-

Add 600 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the initial mobile phase.

-

Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

4.1.3. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to achieve separation (e.g., start at 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and re-equilibrate).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: See Table 2.

-

Analysis of Diflubenzuron in Soil using a Modified QuEChERS Method

This protocol is a general guideline for the extraction of diflubenzuron from soil samples.

4.2.1. Materials and Reagents

-

Diflubenzuron analytical standard

-

This compound internal standard

-

Acetonitrile (pesticide residue grade)

-

Water (HPLC grade)

-

Magnesium sulfate (B86663) (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

4.2.2. Sample Preparation

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex to create a slurry.

-

Add a known amount of this compound internal standard.

-

Add 10 mL of acetonitrile.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Take a 1 mL aliquot of the acetonitrile (upper) layer and transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

The following diagrams illustrate the mechanism of action of diflubenzuron and a typical experimental workflow for its analysis.

Caption: Inhibition of Chitin Synthesis by Diflubenzuron.

Caption: General Experimental Workflow.

Conclusion

The use of this compound as an internal standard is a critical component of robust and reliable analytical methods for the quantification of diflubenzuron. Its near-identical physicochemical properties to the native analyte ensure that it effectively corrects for matrix effects and procedural variability, leading to highly accurate and precise results. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists in the development and implementation of such methods. The continued application of these principles will be essential for the effective monitoring and regulation of this important insecticide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Determination of the pesticide diflubenzuron in mushrooms by high-performance liquid chromatography-atmospheric pressure chemical ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accustandard.com [accustandard.com]

- 6. agilent.com [agilent.com]

- 7. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurl-pesticides.eu [eurl-pesticides.eu]

- 9. medchemexpress.com [medchemexpress.com]

Synthesis and purification of Diflubenzuron-d4

An In-depth Technical Guide on the Synthesis and Purification of Diflubenzuron-d4

This technical guide provides a comprehensive overview of a feasible synthetic pathway and purification protocol for this compound. The content is tailored for researchers, scientists, and professionals in drug development and related fields, offering detailed methodologies, data presentation in a structured format, and visual diagrams to elucidate the experimental workflow.

Introduction

Diflubenzuron is a benzoylurea-class insecticide that inhibits chitin (B13524) synthesis, thereby interfering with the molting process of insects.[1][2] Its deuterated analog, this compound, serves as an invaluable internal standard for quantitative analysis in mass spectrometry-based studies, such as pharmacokinetics and metabolic research.[1] The incorporation of deuterium (B1214612) atoms provides a distinct mass shift without significantly altering the chemical properties of the molecule, enabling precise quantification in complex biological matrices.

This guide outlines a two-stage synthetic approach for this compound, commencing with the synthesis of the deuterated intermediate, 4-chloro-2,3,5,6-tetradeuterioaniline (4-chloroaniline-d4), followed by its reaction with 2,6-difluorobenzoyl isocyanate to yield the final product.

Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-step route. The first step involves the deuteration of 4-chloroaniline (B138754) to produce 4-chloroaniline-d4. The second step is the reaction of this deuterated intermediate with 2,6-difluorobenzoyl isocyanate, which is in turn generated from 2,6-difluorobenzamide (B103285).

Step 1: Synthesis of 4-chloro-2,3,5,6-tetradeuterioaniline (4-chloroaniline-d4)

A robust method for the synthesis of 4-chloroaniline-d4 is through a heterogeneous catalytic Hydrogen Isotope Exchange (HIE) reaction. This method utilizes a palladium on carbon (Pd/C) catalyst in the presence of deuterium oxide (D₂O) as the deuterium source.

Step 2: Synthesis of this compound

The final step involves the reaction of 4-chloroaniline-d4 with 2,6-difluorobenzoyl isocyanate. The isocyanate is typically generated in situ from 2,6-difluorobenzamide and a dehydrating agent or can be synthesized separately. For the purpose of this guide, we will consider the reaction with a pre-formed isocyanate for clarity.

Experimental Protocols

Synthesis of 4-chloro-2,3,5,6-tetradeuterioaniline (4-chloroaniline-d4)

Materials:

-

4-Chloroaniline

-

10% Palladium on Carbon (Pd/C)

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

High-pressure reaction vessel

Procedure:

-

In a high-pressure reaction vessel, a mixture of 4-chloroaniline (1.0 eq), 10% Pd/C (0.05 eq), and D₂O (20 eq) is prepared.

-

The vessel is sealed and heated to 150°C with stirring for 24 hours.

-

After cooling to room temperature, the reaction mixture is filtered to remove the catalyst.

-

The aqueous solution is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 4-chloroaniline-d4.

Synthesis of this compound

Materials:

-

4-chloro-2,3,5,6-tetradeuterioaniline (4-chloroaniline-d4)

-

2,6-Difluorobenzoyl isocyanate

-

Anhydrous toluene (B28343)

-

Hexane

Procedure:

-

To a stirred solution of 4-chloroaniline-d4 (1.0 eq) in anhydrous toluene, a solution of 2,6-difluorobenzoyl isocyanate (1.05 eq) in anhydrous toluene is added dropwise at room temperature under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The resulting precipitate is collected by filtration, washed with cold toluene and then with hexane.

-

The solid is dried under vacuum to yield crude this compound.

Purification of this compound

Method: Recrystallization

-

The crude this compound is dissolved in a minimal amount of hot ethanol.

-

The solution is allowed to cool slowly to room temperature and then placed in an ice bath to facilitate crystallization.

-

The purified crystals are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Data Presentation

The following tables summarize the hypothetical quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis of 4-chloro-2,3,5,6-tetradeuterioaniline (4-chloroaniline-d4)

| Parameter | Value |

| Starting Material | 4-Chloroaniline |

| Molar Mass ( g/mol ) | 127.57 |

| Amount (g) | 10.0 |

| Moles | 0.078 |

| Product | 4-chloroaniline-d4 |

| Molar Mass ( g/mol ) | 131.60 |

| Theoretical Yield (g) | 10.26 |

| Actual Yield (g) | 8.52 |

| Yield (%) | 83 |

| Purity (by GC-MS) | >98% |

| Deuterium Incorporation | >99 atom % D |

Table 2: Synthesis of this compound

| Parameter | Value |

| Starting Material | 4-chloroaniline-d4 |

| Molar Mass ( g/mol ) | 131.60 |

| Amount (g) | 5.0 |

| Moles | 0.038 |

| Product | This compound |

| Molar Mass ( g/mol ) | 314.71 |

| Theoretical Yield (g) | 11.96 |

| Actual Yield (g) | 10.17 |

| Yield (%) | 85 |

| Purity (by HPLC) | ~95% |

Table 3: Purification of this compound by Recrystallization

| Parameter | Value |

| Starting Material | Crude this compound |

| Amount (g) | 10.0 |

| Product | Purified this compound |

| Actual Yield (g) | 8.80 |

| Recovery (%) | 88 |

| Final Purity (by HPLC) | >99.5% |

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

A Technical Guide to Commercial Suppliers of Diflubenzuron-d4 for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers offering Diflubenzuron-d4 for laboratory use. It is designed to assist researchers, scientists, and professionals in drug development in sourcing high-quality, isotopically labeled standards for their analytical and research needs. This document outlines key technical data from various suppliers, details a relevant experimental protocol, and provides a logical workflow for supplier selection.

Introduction to this compound

Diflubenzuron (B1670561) is a benzoylurea-class insecticide that inhibits chitin (B13524) synthesis, a crucial process in the development of insect exoskeletons. Its deuterated analog, this compound, serves as an invaluable tool in analytical and research laboratories. The incorporation of four deuterium (B1214612) atoms creates a stable, heavier version of the molecule, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] Its use as an internal standard allows for the precise quantification of diflubenzuron in various matrices by correcting for sample loss during preparation and variations in instrument response.

Commercial Suppliers of this compound

The following table summarizes the product offerings for this compound from various commercial suppliers. This information is intended to facilitate a comparative assessment based on key technical specifications.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| MedchemExpress | This compound | 1219795-45-5 | Not explicitly stated; Certificate of Analysis available upon request. | 1 mg, 5 mg, 10 mg |

| LGC Standards | This compound (4-chlorophenyl-d4) | 1219795-45-5 | 99 atom % D, min 98% Chemical Purity | 0.005 g, 0.01 g |

| Alfa Chemistry | This compound | 1219795-45-5 | Not explicitly stated; product for research use. | Inquire for mg, g, kg, ml, L quantities |

| Kanto-PPC Inc. | This compound | 1219795-45-5 | Not explicitly stated; reagent grade. | 10 mg |

Experimental Protocol: Quantification of Diflubenzuron in Environmental Samples using LC-MS/MS with this compound as an Internal Standard

The following protocol is adapted from a study on the analysis of diflubenzuron in marine environmental samples and is a representative application of this compound as an internal standard.

1. Objective: To accurately quantify the concentration of diflubenzuron in a given sample matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard to correct for matrix effects and procedural losses.

2. Materials and Reagents:

-

Diflubenzuron analytical standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges

-

Appropriate sample matrix (e.g., sediment, water, biological tissue)

3. Standard Preparation:

-

Stock Solutions: Prepare individual stock solutions of Diflubenzuron and this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Working Standards: Prepare a series of calibration standards by serially diluting the Diflubenzuron stock solution with the mobile phase. Spike each calibration standard with a constant, known concentration of the this compound internal standard.

4. Sample Preparation:

-

Extraction: Accurately weigh a known amount of the sample. Add a known volume of the this compound internal standard solution. Extract the analytes from the sample matrix using an appropriate solvent (e.g., acetonitrile). The extraction process may involve vortexing, sonication, and centrifugation.

-

Clean-up: To remove interfering matrix components, pass the extract through a solid-phase extraction (SPE) cartridge. Elute the analytes of interest with a suitable solvent.

-

Final Sample: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is commonly employed.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: Inject a small volume (e.g., 5-10 µL) of the prepared sample.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in positive or negative mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Diflubenzuron and this compound are monitored.

-

6. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of Diflubenzuron to the peak area of this compound against the concentration of the Diflubenzuron calibration standards.

-

Determine the concentration of Diflubenzuron in the unknown samples by calculating the peak area ratio and interpolating from the calibration curve.

Workflow for Selecting a Commercial Supplier

The selection of a suitable supplier for a critical reagent like an isotopically labeled internal standard is a crucial step in ensuring the quality and reliability of experimental data. The following diagram illustrates a logical workflow for this process.

Caption: A flowchart illustrating the key steps in the selection and procurement of a chemical standard for research.

This logical progression ensures that the chosen supplier meets all the technical, logistical, and quality requirements of the research project, thereby contributing to the generation of reliable and reproducible scientific data.

References

Deconstructing the Certificate of Analysis for Diflubenzuron-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Certificate of Analysis (CoA) is a critical document that accompanies a certified reference material, such as Diflubenzuron-d4, providing assurance of its identity, purity, and quality. For researchers and scientists in drug development and related fields, a thorough understanding of the data and methodologies presented in a CoA is paramount for ensuring the accuracy and validity of experimental results. This in-depth technical guide explains the core components of a Certificate of Analysis for this compound, a deuterated internal standard essential for precise quantification in analytical studies.

Diflubenzuron is an insect growth regulator that inhibits chitin (B13524) synthesis.[1] Its deuterated analog, this compound, serves as an ideal internal standard in mass spectrometry-based analytical methods due to its similar chemical and physical properties to the parent compound, with the key difference being a higher mass.[1] This allows for accurate quantification by correcting for variations during sample preparation and analysis.

Product Identification and Specifications

The initial section of a CoA provides fundamental information about the reference material. This includes the compound name, catalog number, batch or lot number, chemical formula, and molecular weight. It also outlines the storage conditions and retest date, which are crucial for maintaining the integrity of the standard over time.

Table 1: Product Information

| Parameter | Specification |

| Product Name | This compound |

| Catalog Number | D-54321 |

| Lot Number | 2024-0018 |

| Chemical Formula | C₁₄H₅D₄ClF₂N₂O₂ |

| Molecular Weight | 314.71 g/mol |

| Storage | -20°C, in a dry, dark place |

| Retest Date | December 2027 |

Quantitative Analysis: Purity and Isotopic Enrichment

This section forms the core of the CoA, presenting the quantitative data that certifies the quality of the reference material. For a deuterated standard like this compound, key parameters include chemical purity, isotopic purity, and the concentration of the certified solution.

Table 2: Certified Values and Analytical Data

| Test | Method | Result |

| Chemical Purity (by HPLC) | High-Performance Liquid Chromatography | 99.8% |

| Isotopic Purity (by LC-MS) | Liquid Chromatography-Mass Spectrometry | 99.5% (d4) |

| Isotopic Distribution | Liquid Chromatography-Mass Spectrometry | d0: <0.1%, d1: <0.1%, d2: 0.1%, d3: 0.3% |

| Concentration | Gravimetric Preparation/HPLC-UV | 100.0 µg/mL in Acetonitrile (B52724) |

| Identity (by ¹H-NMR) | Proton Nuclear Magnetic Resonance | Conforms to structure |

| Identity (by MS) | Mass Spectrometry | Conforms to structure |

| Residual Solvents (by GC-HS) | Gas Chromatography-Headspace | <0.1% |

| Water Content (by Karl Fischer) | Karl Fischer Titration | 0.05% |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of the certified values. This section outlines the key experimental protocols used to generate the data presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of the this compound standard by separating it from any non-deuterated or other impurities.

Instrumentation:

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Detector: UV-Vis Diode Array Detector (DAD)

Procedure:

-

Mobile Phase Preparation: A mixture of acetonitrile and water (e.g., 60:40 v/v) is prepared and degassed.

-

Standard Preparation: A stock solution of this compound is prepared by accurately weighing the reference material and dissolving it in the mobile phase to a known concentration (e.g., 1 mg/mL). This is further diluted to a working concentration (e.g., 10 µg/mL).

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

-

Analysis: The prepared standard solution is injected into the HPLC system. The resulting chromatogram is analyzed to determine the area of the main peak corresponding to this compound and any impurity peaks.

-

Purity Calculation: The chemical purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity and Distribution

Objective: To confirm the isotopic enrichment of deuterium (B1214612) in this compound and determine the distribution of different isotopic species.

Instrumentation:

-

LC System: Waters ACQUITY UPLC I-Class or equivalent

-

Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

-

Ionization Source: Electrospray Ionization (ESI) in positive mode

Procedure:

-

Sample Preparation: A dilute solution of this compound (e.g., 1 µg/mL) is prepared in an appropriate solvent like acetonitrile.

-

LC Conditions: A rapid chromatographic separation is typically employed to introduce the sample into the mass spectrometer.

-

MS Analysis: The mass spectrometer is operated in full scan mode to detect the molecular ions of this compound and its isotopologues.

-

Data Analysis: The mass spectrum is analyzed to determine the relative abundance of the d4 isotopologue compared to the unlabeled (d0) and other partially deuterated species (d1, d2, d3). The isotopic purity is reported as the percentage of the d4 species.

Visualization of the Certificate of Analysis Workflow

The following diagram illustrates the logical flow of the certification process for a deuterated standard like this compound, from synthesis to the final certified product.

Caption: Workflow for the certification of this compound.

Signaling Pathway of Diflubenzuron's Mechanism of Action

While not directly part of a Certificate of Analysis, understanding the biological context of the compound is crucial for its application. Diflubenzuron acts by inhibiting chitin synthesis, a key component of the insect exoskeleton. The following diagram illustrates this inhibitory pathway.

Caption: Inhibition of chitin synthesis by Diflubenzuron.

By carefully examining and understanding each component of the Certificate of Analysis, researchers can confidently utilize this compound as an internal standard, leading to more accurate, reliable, and reproducible analytical results in their studies. This document serves as a testament to the quality and integrity of the certified reference material, underpinning the foundation of sound scientific research.

References

Diflubenzuron-d4: A Technical Guide to Isotopic Purity and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for assessing the isotopic purity and stability of Diflubenzuron-d4. As a deuterated internal standard, the integrity of this compound is paramount for its effective use in quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] This guide outlines the critical quality attributes of this compound and provides detailed experimental protocols for their evaluation.

Isotopic Purity of this compound

The isotopic purity of this compound is a critical parameter that defines its suitability as an internal standard. It refers to the percentage of the deuterated molecule relative to its unlabeled counterpart and other isotopic variants. High isotopic purity is essential to minimize interference and ensure accurate quantification in analytical assays.

Data Presentation: Isotopic Purity Assessment

The isotopic purity of a batch of this compound is typically determined using mass spectrometry. The following table summarizes the key parameters evaluated during this assessment.

| Parameter | Method | Typical Specification |

| Isotopic Enrichment | Mass Spectrometry (MS) | ≥ 98% |

| Chemical Purity | HPLC-UV, LC-MS | ≥ 98% |

| Unlabeled Diflubenzuron | Mass Spectrometry (MS) | ≤ 2% |

Note: The values presented in this table are typical specifications for high-quality deuterated standards and should be confirmed by experimental analysis for each specific batch.

Experimental Protocol: Determination of Isotopic Purity by Mass Spectrometry

This protocol outlines a general procedure for the determination of the isotopic purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To quantify the isotopic enrichment of this compound and determine the percentage of any unlabeled Diflubenzuron.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)

Reagents and Materials:

-

This compound reference standard

-

Diflubenzuron non-deuterated reference standard

-

LC-MS grade acetonitrile (B52724)

-

LC-MS grade water

-

LC-MS grade formic acid (or other suitable mobile phase modifier)

-

Volumetric flasks and pipettes

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a stock solution of non-deuterated Diflubenzuron at the same concentration.

-

Prepare a series of calibration standards by diluting the stock solutions to concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

-

LC-MS Analysis:

-

LC Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. The specific gradient should be optimized for good peak shape and separation.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

-

Multiple Reaction Monitoring (MRM) transitions should be determined for both this compound and unlabeled Diflubenzuron. For example:

-

This compound: Select a precursor ion corresponding to [M+H]+ or [M-H]- and a characteristic product ion.

-

Diflubenzuron: Select a precursor ion corresponding to [M+H]+ or [M-H]- and a characteristic product ion.

-

-

Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity.

-

-

-

Data Analysis:

-

Acquire chromatograms for the calibration standards and the this compound sample.

-

Create a calibration curve for the unlabeled Diflubenzuron.

-

Determine the concentration of unlabeled Diflubenzuron in the this compound sample using the calibration curve.

-

Calculate the isotopic purity using the following formula:

-

Isotopic Purity (%) = [1 - (Concentration of Unlabeled / Concentration of d4-Standard)] x 100

-

-

Stability of this compound

The stability of this compound under various storage and experimental conditions is crucial for its reliability as an internal standard. Degradation of the standard can lead to inaccurate quantification.

Data Presentation: Stability Assessment

Stability studies are performed to establish the shelf-life and appropriate storage conditions for this compound. The following table outlines the parameters typically investigated.

| Condition | Duration | Parameter Monitored | Acceptance Criteria |

| Long-Term Storage (-20°C) | 12 months | Purity, Isotopic Enrichment | No significant degradation |

| Accelerated Storage (40°C / 75% RH) | 6 months | Purity, Isotopic Enrichment | No significant degradation |

| Freeze-Thaw Cycles | 3 cycles | Purity, Isotopic Enrichment | No significant degradation |

| Solution Stability (in various solvents) | 7 days | Purity, Isotopic Enrichment | No significant degradation |

Note: The conditions and durations in this table are examples and should be adapted based on the intended use and regulatory requirements.

Experimental Protocol: Stability Indicating HPLC-UV Method

This protocol describes a general method for assessing the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound and identify potential degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Reagents and Materials:

-

This compound

-

HPLC grade acetonitrile

-

HPLC grade water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H2O2)

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H2O2 and store at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid this compound at 105°C for 24 hours.

-

Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

-

A control sample (stock solution stored at -20°C) should be analyzed alongside the stressed samples.

-

-

HPLC Analysis:

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for the best separation of the parent compound and any degradation products.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where Diflubenzuron has maximum absorbance (e.g., 254 nm).

-

Injection Volume: 20 µL.

-

-

-

Data Analysis:

-

Analyze all samples by HPLC.

-

Compare the chromatograms of the stressed samples to the control sample.

-

Calculate the percentage degradation of this compound in each condition.

-

Assess the peak purity of the main peak to ensure that no co-eluting degradation products are present.

-

Visualizing Methodologies

The following diagrams illustrate the logical workflows for assessing the isotopic purity and stability of this compound.

Caption: Workflow for Isotopic Purity Determination.

Caption: Workflow for Stability Assessment.

References

Diflubenzuron vs. Diflubenzuron-d4: A Technical Guide to Their Core Differences and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key distinctions between the insecticide Diflubenzuron and its deuterated analog, Diflubenzuron-d4. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and analytical chemistry, offering detailed information on their respective properties, mechanisms of action, and applications, with a particular focus on the utility of isotopic labeling in quantitative analysis.

Introduction: The Significance of Isotopic Labeling

Diflubenzuron is a well-established benzoylurea (B1208200) insecticide that disrupts the molting process in a variety of insect pests by inhibiting chitin (B13524) synthesis.[1][2] Its deuterated counterpart, this compound, is a stable isotope-labeled version of the parent compound. The primary and most significant difference between these two molecules lies in the replacement of four hydrogen atoms with deuterium (B1214612) atoms in this compound.[3] This seemingly subtle structural modification does not alter the fundamental chemical properties but provides a distinct mass signature, making this compound an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative mass spectrometry-based assays.[4]

Chemical Structure and Physicochemical Properties

The core chemical structure of Diflubenzuron consists of a 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea moiety.[5] In this compound, four hydrogen atoms on the chlorophenyl ring are substituted with deuterium.

Figure 1: Chemical Structures of Diflubenzuron and this compound.

The physicochemical properties of Diflubenzuron and this compound are nearly identical due to the similar chemical behavior of hydrogen and deuterium. This ensures that during analytical procedures, both compounds exhibit comparable solubility, partitioning, and chromatographic retention times. The key difference lies in their molecular weight, which is the basis for their differentiation in mass spectrometry.

| Property | Diflubenzuron | This compound | Reference(s) |

| Molecular Formula | C₁₄H₉ClF₂N₂O₂ | C₁₄H₅D₄ClF₂N₂O₂ | [3][5] |

| Molecular Weight | 310.68 g/mol | 314.71 g/mol | [2][3] |

| Appearance | White crystalline solid | Not specified, expected to be a white solid | [6] |

| Water Solubility | 0.08 mg/L at 25°C | Expected to be very similar to Diflubenzuron | [2][6] |

| Melting Point | 210–230 °C | Not specified, expected to be very similar to Diflubenzuron | [6] |

| LogP (Octanol-Water Partition Coefficient) | 3.70 | Expected to be very similar to Diflubenzuron | [6] |

Mechanism of Action: Inhibition of Chitin Synthesis

Diflubenzuron's insecticidal activity stems from its potent inhibition of chitin synthesis, a critical process for the formation of the insect exoskeleton.[1][2] It specifically targets the enzyme chitin synthase, which polymerizes N-acetylglucosamine (GlcNAc) into chitin chains.[7][8] By disrupting this enzymatic step, Diflubenzuron prevents the proper formation of the cuticle, leading to molting failure and ultimately, the death of insect larvae.[6] As this compound is chemically analogous to Diflubenzuron, it is presumed to have the same mechanism of action, although it is not used for its insecticidal properties but rather as an analytical standard.

Figure 2: Simplified Chitin Biosynthesis Pathway and the Site of Diflubenzuron Inhibition.

The Key Difference in Application: Isotope Dilution Mass Spectrometry

The fundamental distinction in the utility of Diflubenzuron and this compound lies in their application. While Diflubenzuron is the active insecticidal agent, this compound serves as an ideal internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of Diflubenzuron residues in various matrices such as soil, water, and biological tissues.

The principle of IDMS involves adding a known amount of the isotopically labeled standard (this compound) to a sample containing the unlabeled analyte (Diflubenzuron) before sample preparation and analysis. Because the labeled and unlabeled compounds are chemically identical, they experience the same losses during extraction, cleanup, and ionization in the mass spectrometer. By measuring the ratio of the analyte to the internal standard in the final extract, the initial concentration of the analyte in the sample can be determined with high accuracy and precision, as this ratio remains constant throughout the analytical process.

Figure 3: General Experimental Workflow for the Quantification of Diflubenzuron using this compound as an Internal Standard.

Experimental Protocols

While a specific, universally adopted protocol for the analysis of Diflubenzuron using this compound is not detailed in a single source, the following represents a generalized and widely applicable methodology based on established practices for pesticide residue analysis using LC-MS/MS and deuterated internal standards.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique for extracting pesticide residues from various matrices.

-

Sample Homogenization: A representative portion of the sample (e.g., 10-15 g of soil or food matrix) is homogenized.

-

Internal Standard Spiking: A known volume of a standard solution of this compound in a suitable solvent (e.g., acetonitrile) is added to the homogenized sample.

-

Extraction: The sample is extracted with an appropriate volume of acetonitrile (B52724) by vigorous shaking.

-

Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, and sodium citrate) is added to induce phase separation between the aqueous and organic layers. The mixture is shaken and then centrifuged.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences). The tube is vortexed and centrifuged.

-

Final Extract: The resulting supernatant is filtered and is ready for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is employed to achieve good separation of Diflubenzuron from matrix components.[9]

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: A small volume of the final extract (e.g., 5-10 µL) is injected.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode is commonly used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both Diflubenzuron and this compound.

-

MRM Transitions (Hypothetical):

-

Diflubenzuron: e.g., m/z 311.0 → 158.0 (Quantifier), m/z 311.0 → 141.0 (Qualifier)

-

This compound: e.g., m/z 315.0 → 162.0 (Quantifier)

-

-

Data Analysis: The peak areas of the quantifier MRM transitions for both Diflubenzuron and this compound are integrated. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of calibration standards. The concentration of Diflubenzuron in the unknown sample is then calculated from its peak area ratio using the calibration curve.

-

Conclusion

The key difference between Diflubenzuron and this compound is not in their chemical reactivity or biological activity, but in their intended application. Diflubenzuron is the active pesticide, while this compound is its isotopically labeled counterpart, designed to serve as a highly effective internal standard for accurate and precise quantification. The use of this compound in isotope dilution mass spectrometry mitigates variability inherent in complex sample matrices and analytical instrumentation, making it an essential tool for reliable residue analysis in environmental monitoring, food safety, and toxicology studies. This technical guide has provided a detailed comparison and outlined the methodologies that leverage the unique properties of these two compounds for their respective purposes in scientific research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. openknowledge.fao.org [openknowledge.fao.org]

- 4. k-state.edu [k-state.edu]

- 5. Diflubenzuron Mass Concentration Determination Method in Pesticides Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beyondpesticides.org [beyondpesticides.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. electronicsandbooks.com [electronicsandbooks.com]

An In-depth Technical Guide to the Safety and Handling of Diflubenzuron-d4

Disclaimer: This document provides a comprehensive overview of the safety and handling guidelines for Diflubenzuron-d4. The toxicological and physical data presented are primarily for the non-isotopically labeled parent compound, Diflubenzuron, as specific data for the deuterated form is limited. The safety and handling precautions for this compound are considered to be identical to those for Diflubenzuron. This guide is intended for use by qualified researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is the deuterated form of Diflubenzuron, a benzoylurea-based insecticide. It is a white to yellow crystalline solid.[1] Due to its low water solubility, it is often formulated as a soluble concentrate, flowable concentrate, or wettable powder.[2] Key physical and chemical properties are summarized below.

| Property | Value | References |

| Chemical Name | N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide-d4 | |

| CAS Number | 35367-38-5 (for Diflubenzuron) | |

| Molecular Formula | C₁₄H₅D₄ClF₂N₂O₂ | N/A |

| Molecular Weight | 310.7 g/mol (for Diflubenzuron) | |

| Appearance | White to yellow crystalline solid | [1] |

| Melting Point | 210–230 °C | |

| Water Solubility | 0.08 mg/L at 25 °C | [3] |

| Vapor Pressure | 9.0 x 10⁻¹⁰ mm Hg | |

| Stability | Stable in acidic and neutral media; hydrolyzes in alkaline media (pH > 9). The solid is stable to sunlight, but light-sensitive in solution.[1][4] |

Hazard Identification and Toxicology

Diflubenzuron has low acute oral, dermal, and inhalation toxicity. The primary toxic effect associated with subchronic and chronic exposure in mammals is the formation of methemoglobin and sulfhemoglobin, which impairs the oxygen-carrying capacity of the blood.[2] It is classified by the WHO as "a product unlikely to present an acute hazard in normal use".[5]

Acute Toxicity Data

| Species | Route | Value | Classification | References |

| Rat | Oral LD50 | >5,000 mg/kg | Very Low Toxicity (Category IV) | |

| Mouse | Oral LD50 | 4,640 mg/kg | Very Low Toxicity | [6] |

| Rabbit | Dermal LD50 | >2,000 mg/kg | Low Toxicity (Category III) | |

| Rat | Inhalation LC50 | >2.49 mg/L | Very Low Toxicity (Category IV) |

Other Toxicological Endpoints

-

Eye Irritation : Mild eye irritant in rabbits.[7]

-

Skin Irritation : Not a skin irritant.[7]

-

Dermal Sensitization : Not a skin sensitizer (B1316253) in guinea pigs.[7]

-

Chronic Toxicity : The most sensitive endpoint is the formation of methemoglobinemia and/or sulfhemoglobinemia, observed in mice, rats, and dogs.[7] Prolonged or repeated exposure may cause damage to the blood, spleen, and liver.[8][9]

-

Carcinogenicity : Studies in rats and mice have shown no evidence of carcinogenicity.[10][11]

-

Genotoxicity : There is no evidence that Diflubenzuron is genotoxic.[11]

-

Reproductive and Developmental Toxicity : Diflubenzuron does not appear to be a reproductive or developmental toxicant.[7][10][11]

Experimental Protocols

Detailed, proprietary experimental protocols for the toxicological studies cited are not publicly available. However, the studies follow established guidelines for chemical safety testing, such as those from the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (e.g., OECD TG 423) : This study involves the administration of the test substance by gavage to fasted animals (typically rats). Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days. A post-mortem examination is also conducted. The LD50 value, the dose lethal to 50% of the test population, is then calculated.

-

Acute Dermal Toxicity (e.g., OECD TG 402) : The substance is applied to a shaved area of the skin of the test animal (e.g., rat or rabbit) and held in contact with an absorbent gauze dressing for 24 hours. Observations for mortality and signs of toxicity are carried out for 14 days.

-

Dermal and Eye Irritation (e.g., OECD TG 404 & 405) : A small amount of the substance is applied to the skin or into the conjunctival sac of the eye of a test animal (typically a rabbit). The sites are then examined and scored for signs of irritation (erythema, edema, opacity, etc.) at specific intervals.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate PPE are critical to minimize exposure.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[12][13]

-

Use appropriate engineering controls and manufacturing technologies to control airborne concentrations (e.g., drip-less quick connections).[8][9]

-

Provide eye flushing systems and safety showers close to the working place.[14][15]

Personal Protective Equipment

-

Eye/Face Protection : Wear tightly fitting safety goggles with side-shields or a face shield.[9][12][14]

-

Skin Protection : Wear a laboratory coat and chemical-resistant gloves (e.g., PVC or neoprene).[5][12] Consider double gloving for added protection.[8][9] Additional garments such as sleevelets or aprons should be used to avoid exposed skin.[8][9]

-

Respiratory Protection : If adequate local exhaust ventilation is not available or if handling dusty, powdered formulations, use a NIOSH/MSHA-approved respirator.[8][12]

General Hygiene Practices

Storage and Disposal

-

Storage : Store in a cool, dry, well-ventilated location in the original, tightly closed container.[3][8] Keep away from strong oxidizing agents, strong acids, and strong bases.[3][8]

-

Disposal : Dispose of waste material and empty containers in accordance with all applicable local, state, and federal regulations. Proper incineration is the preferred method of disposal.[3][5] Do not contaminate water supplies with waste.[10]

First Aid and Emergency Procedures

Accidental Release Measures

-

Personal Precautions : Evacuate the area. Wear appropriate PPE as described in Section 4.0. Avoid breathing dust or vapors.[4][12]

-

Containment and Cleanup : For spills, prevent further leakage if safe to do so.[9][14] For solid spills, sweep or shovel the material into an appropriate container for disposal, avoiding dust generation.[3] For liquid spills, soak up with an inert absorbent material.[8][14]

-

Environmental Precautions : Prevent the substance from entering drains or waterways.[3][12]

First Aid

-

Inhalation : Move the person to fresh air. If symptoms occur, get medical attention.[8][14]

-

Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[5][14]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Get immediate medical attention.[14][15]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if symptoms occur.[8][14]

-

Advice to Physicians : Treat symptomatically and supportively. There is no specific antidote.[5] The primary concern with significant exposure is the potential for methemoglobinemia.

Environmental Fate and Ecotoxicity

-

Soil : Diflubenzuron is non-persistent in soil, with biodegradation being the major route of dissipation (aerobic half-life of 2.2 to 6.2 days).

-

Water : It is relatively stable to hydrolysis in neutral and acidic conditions but degrades more rapidly in alkaline water.[2] Due to its properties, it is not expected to contaminate groundwater.[16][17]

-

Aquatic Life : The compound is very highly toxic to aquatic invertebrates and crustaceans, as it interferes with their chitin (B13524) synthesis.[2][17] It is considered practically non-toxic to fish.[10][18]

-

Birds and Bees : Diflubenzuron has low toxicity to birds and is non-toxic to bees.[18][19]

Visual Guides: Workflows and Mechanisms

The following diagrams illustrate key workflows and mechanisms related to Diflubenzuron.

Caption: Standard laboratory workflow for handling this compound.

Caption: Primary toxic mechanism in mammals: methemoglobin formation.

Caption: Insect-specific mechanism of action: chitin synthesis inhibition.

References

- 1. Diflubenzuron | C14H9ClF2N2O2 | CID 37123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. beyondpesticides.org [beyondpesticides.org]

- 3. simonisbv.nl [simonisbv.nl]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Diflubenzuron (HSG 99, 1995) [inchem.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. merck.com [merck.com]

- 9. merck.com [merck.com]

- 10. choice-chem.com [choice-chem.com]

- 11. cdn.who.int [cdn.who.int]

- 12. echemi.com [echemi.com]

- 13. chemos.de [chemos.de]

- 14. msd.com [msd.com]

- 15. msd.com [msd.com]

- 16. Diflubenzuron (Ref: OMS 1804) [sitem.herts.ac.uk]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 18. EXTOXNET PIP - DIFLUBENZURON [extoxnet.orst.edu]

- 19. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]

Solubility Profile of Diflubenzuron-d4 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Diflubenzuron-d4 in various organic solvents. Given the isotopic labeling, the solubility of this compound is expected to be nearly identical to that of its non-deuterated counterpart, Diflubenzuron. Therefore, this document leverages available data for Diflubenzuron to provide a robust and reliable solubility profile.

Quantitative Solubility Data

The solubility of Diflubenzuron in a range of organic solvents has been experimentally determined and is summarized in the table below. These values are critical for the preparation of stock solutions, analytical standards, and formulations in research and development settings.

| Organic Solvent | Solubility (g/L) | Temperature (°C) |

| N-methylpyrrolidone | 200 | Not Specified |

| Dimethylformamide (DMF) | 120 | Not Specified |

| Dimethylsulfoxide (DMSO) | 120 | Not Specified |

| Acetone | 6.5 | 20 |

| Acetonitrile | 2 | Not Specified |

| Methanol | 0.9 | Not Specified |

Note: Data presented is for Diflubenzuron and is used as a proxy for this compound.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The following is a detailed methodology for determining the solubility of a compound like this compound in organic solvents, based on the widely accepted shake-flask method. This method is considered a reliable approach for establishing equilibrium solubility.[1]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (analytical standard)

-

Selected organic solvent (HPLC grade or equivalent)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a glass vial. The excess is crucial to ensure that saturation is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can determine the minimum time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a defined period (e.g., 24 hours) to allow the excess solid to sediment.

-

Alternatively, centrifuge the vial to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved microparticles.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or GC-MS method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the original concentration of the saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

Express the solubility as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Report the temperature at which the solubility was determined.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the primary mode of action of Diflubenzuron.

References

Methodological & Application

Application Note: High-Throughput Analysis of Diflubenzuron using Diflubenzuron-d4 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflubenzuron (B1670561) is a benzoylurea-class insecticide that inhibits the synthesis of chitin (B13524) in insects, leading to their inability to molt and subsequent death. Its widespread use in agriculture and aquaculture necessitates sensitive and accurate analytical methods for monitoring its residues in various matrices. This application note describes a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of diflubenzuron, employing its deuterated analog, diflubenzuron-d4, as an internal standard to ensure high accuracy and precision.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, which can significantly impact the accuracy of results. This method is applicable to a wide range of sample matrices, including but not limited to, environmental samples, agricultural products, and biological tissues.

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is a widely adopted method for the extraction of pesticide residues from various food and environmental matrices.

Materials:

-

Homogenized sample (e.g., fruit, vegetable, soil)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Disodium (B8443419) citrate (B86180) sesquihydrate

-

Trisodium (B8492382) citrate dihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

This compound internal standard spiking solution

-

Centrifuge tubes (50 mL and 2 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add a known amount of this compound internal standard solution.

-

Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥ 3000 x g for 5 minutes.

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-1 min: 10% B

-

1-8 min: 10-90% B

-

8-9 min: 90% B

-

9-9.1 min: 90-10% B

-

9.1-12 min: 10% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Diflubenzuron | 311.1 | 158.1 | 141.1 | 25 |

| This compound | 315.1 | 162.1 | 141.1 | 25 |

Note: Collision energies should be optimized for the specific instrument being used.

Data Presentation

The following tables summarize the quantitative performance data for the LC-MS/MS method for the analysis of diflubenzuron using this compound as an internal standard. The data is adapted from a validated method for a similar analyte in a complex matrix.[1]

Table 1: Method Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Diflubenzuron | 1 - 500 | > 0.995 |